Chemical structure and molecular properties of 2-(3-Methylbutoxy)aniline
Chemical structure and molecular properties of 2-(3-Methylbutoxy)aniline
Technical Whitepaper: 2-(3-Methylbutoxy)aniline – Structural Analysis and Application Potential
Executive Summary
2-(3-Methylbutoxy)aniline (CAS: 111299-83-3), also known as 2-isopentyloxyaniline, is a specialized ortho-substituted aniline derivative characterized by a lipophilic isopentyl ether tail. As a high-value building block in medicinal chemistry, it serves as a critical scaffold for introducing hydrophobic bulk into drug candidates without significantly altering the electronic properties of the core pharmacophore. This guide provides an in-depth analysis of its chemical structure, synthesis pathways, reactivity profile, and utility in the design of kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Analysis
The molecule consists of a primary aniline core substituted at the ortho position with a 3-methylbutoxy (isopentyl ether) group. This substitution pattern imparts unique steric and electronic properties compared to simple alkoxyanilines.
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | 2-(3-Methylbutoxy)aniline |
| Common Synonyms | 2-Isopentyloxyaniline; o-Isoamyloxyaniline |
| CAS Number | 111299-83-3 (Free Base); 17258-57-0 (HCl Salt) |
| Molecular Formula | C₁₁H₁₇NO |
| SMILES | CC(C)CCOc1ccccc1N |
| Molecular Weight | 179.26 g/mol |
Structural Conformation & Sterics
The 3-methylbutoxy chain is flexible but bulky. The branching at the terminal carbon (isopropyl group) creates a significant hydrophobic volume ("grease") that can occupy specific lipophilic pockets in protein targets. The ortho positioning forces the ether oxygen to adopt a conformation that minimizes steric clash with the amine group, often resulting in a twisted arrangement relative to the benzene plane. This pre-organization can be advantageous for binding affinity in rigid receptor sites.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME).
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Conjugate Acid) | ~4.4 – 4.6 | The o-alkoxy group is electron-donating but the inductive effect is weak; slightly less basic than aniline (pKa 4.6). |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 2 (NH₂) | Standard for primary amines. |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen is a weak acceptor. |
| Boiling Point | ~280°C (760 mmHg) | High boiling point due to H-bonding capability. |
Note: Values are estimated based on structure-activity relationship (SAR) data for homologous o-alkoxyanilines.
Synthesis & Manufacturing Methodologies
The synthesis of 2-(3-methylbutoxy)aniline is typically achieved via the alkylation of 2-nitrophenol followed by reduction. This route avoids the formation of N-alkylated byproducts common in the direct alkylation of aminophenols.
Synthetic Pathway (Route A: Nitro-Reduction)
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Step 1: O-Alkylation. 2-Nitrophenol is treated with 1-bromo-3-methylbutane (isoamyl bromide) in the presence of a base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or Acetone).
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Step 2: Reduction. The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).
Visualization of Synthesis Workflow
Figure 1: Standard two-step synthesis pathway from 2-nitrophenol to 2-(3-methylbutoxy)aniline.
Reactivity & Functionalization
As a building block, the reactivity of 2-(3-methylbutoxy)aniline is dominated by the nucleophilic amino group and the electron-rich aromatic ring.
N-Functionalization
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Amide Coupling: Reacts readily with acyl chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the primary reaction for incorporating this scaffold into larger drug molecules.
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Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.
Electrophilic Aromatic Substitution (EAS)
The amino and alkoxy groups are both ortho/para directors. The position para to the amino group (position 4) and para to the alkoxy group (position 5) are highly activated.
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Halogenation: Controlled bromination typically occurs at the 4-position (para to the amine).
Pharmaceutical Applications
The 2-(3-methylbutoxy) moiety is a strategic "lipophilic handle" in drug design.
Kinase Inhibitors
Many kinase inhibitors (e.g., Gefitinib, Erlotinib analogs) utilize an aniline motif binding to the hinge region of the kinase ATP pocket. The ortho-alkoxy group serves two roles:
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Conformational Lock: It restricts the rotation of the aniline ring, pre-paying the entropy cost of binding.
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Hydrophobic Interaction: The isopentyl tail extends into the solvent-exposed region or a specific hydrophobic back-pocket (e.g., the gatekeeper region), improving selectivity.
GPCR Ligands
In G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Serotonin), the ortho-alkoxy aniline motif mimics the catecholamine core while the lipophilic tail improves receptor residence time by anchoring the molecule in the membrane interface.
Safety & Handling Protocol
Hazard Classification:
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
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Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
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Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Handling Procedures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Anilines are sensitive to oxidation and will darken (turn brown/purple) upon prolonged exposure to air.
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Spill Cleanup: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
Experimental Protocol: Synthesis of 2-(3-Methylbutoxy)aniline
Objective: Preparation of 5.0 g of 2-(3-methylbutoxy)aniline via nitro-reduction.
Reagents:
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2-Nitrophenol (4.0 g, 28.7 mmol)
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1-Bromo-3-methylbutane (4.8 g, 31.6 mmol)
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Potassium Carbonate (K₂CO₃) (8.0 g, 57.4 mmol)
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DMF (Dimethylformamide) (40 mL)
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Palladium on Carbon (10% Pd/C) (0.4 g)
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Hydrogen Gas (Balloon)
Procedure:
Step 1: Alkylation
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In a 100 mL round-bottom flask, dissolve 2-nitrophenol in DMF (40 mL).
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Add K₂CO₃ and stir for 10 minutes at room temperature (solution turns yellow/orange).
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Add 1-bromo-3-methylbutane dropwise.
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Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol is consumed.
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Workup: Pour the reaction mixture into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude nitro intermediate (yellow oil).
Step 2: Reduction
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Dissolve the crude nitro intermediate in Methanol (50 mL).
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Add 10% Pd/C carefully (under Argon flow to prevent ignition).
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Purge the flask with Hydrogen gas and stir under a H₂ balloon for 6-12 hours at room temperature.
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Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
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Concentrate the filtrate to yield 2-(3-methylbutoxy)aniline as a light brown oil.
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Purification: If necessary, purify via column chromatography (Hexane/EtOAc) or convert to the HCl salt by adding 4M HCl in Dioxane.
References
-
Accela ChemBio Inc. Product Information: 2-(3-methylbutoxy)aniline (CAS 111299-83-3).[2][3][4][5][6][7] Retrieved from .
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Sigma-Aldrich (MilliporeSigma). Product Information: 2-(3-methylbutoxy)aniline hydrochloride (CAS 17258-57-0). Retrieved from .
-
BLD Pharm. Product Detail: 2-(3-Methylbutoxy)aniline.[2][3][4][5][6][7] Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives. (General reference for aniline toxicity and properties). Retrieved from .
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Reference for Williamson Ether Synthesis and Nitro Reduction mechanisms).
Sources
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- 4. 27096-64-6|2-(Allyloxy)aniline|BLD Pharm [bldpharm.com]
- 5. 1339186-01-4|4-(Cyclopentyloxy)-2-methoxyaniline|BLD Pharm [bldpharm.com]
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